molecular formula C10H6F12O B14598085 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal CAS No. 61282-83-5

2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal

Cat. No.: B14598085
CAS No.: 61282-83-5
M. Wt: 370.13 g/mol
InChI Key: INASZJPFWJZLGH-UHFFFAOYSA-N
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Description

2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal typically involves the fluorination of an appropriate precursor. One common method is the direct fluorination of 2-ethyl-oct-2-enal using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of fluorinated compounds while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid.

    Reduction: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. The high electronegativity of fluorine can lead to strong interactions with biological targets, such as enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctane: Similar structure but fully saturated without the double bond.

Uniqueness

2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

61282-83-5

Molecular Formula

C10H6F12O

Molecular Weight

370.13 g/mol

IUPAC Name

2-ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal

InChI

InChI=1S/C10H6F12O/c1-2-4(3-23)5(11)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h3H,2H2,1H3

InChI Key

INASZJPFWJZLGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C=O

Origin of Product

United States

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